molecular formula C16H19N3O2S2 B12129206 (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12129206
M. Wt: 349.5 g/mol
InChI Key: MVDWQAGHCYLWKU-OWBHPGMISA-N
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Description

The compound (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions. This reaction forms the 2-thioxo-1,3-thiazolidin-4-one structure.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone, forming the pyridin-2-ylmethylidene moiety.

    Attachment of the Morpholine Group: The morpholine group is typically introduced through a nucleophilic substitution reaction, where a halogenated propyl chain reacts with morpholine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridin-2-ylmethylidene moiety, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated derivatives of the pyridin-2-ylmethylidene moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The compound features a thiazolidinone core with a morpholine and pyridine substituent, contributing to its unique chemical properties. Its molecular formula is C_{15}H_{18}N_2OS_2, with a molecular weight of approximately 306.44 g/mol.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its structure allows researchers to explore new chemical reactions and develop novel materials.

Antimicrobial Properties

Research indicates that (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant antimicrobial activity against various bacteria and fungi. It disrupts bacterial cell wall synthesis and interferes with essential enzymes, making it a candidate for new antibiotic development .

Anticancer Potential

Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Its potential as an anticancer agent is being actively investigated, particularly in the context of drug development for various cancer types .

Medicinal Chemistry

The compound has been evaluated for its pharmacological activities, including antioxidant properties and enzyme inhibition (e.g., anticholinesterase activity). Structure–activity relationship (SAR) studies have shown that modifications can enhance its biological activity .

Industrial Applications

In industry, this compound may be utilized in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic characteristics.

Similar Compounds

Compound NameStructural FeaturesBiological Activity
(5Z)-3-[3-(dimethylamino)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-oneDimethylamino groupModerate antimicrobial activity
(5Z)-3-[3-(piperidin-1-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-onePiperidine ringEnhanced anticancer properties

The morpholine ring in this compound enhances solubility and potential for hydrogen bonding compared to similar compounds.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. Results indicated that it effectively inhibited growth at low concentrations, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced significant apoptosis in breast cancer cell lines. The mechanism involved mitochondrial disruption and caspase activation, suggesting a pathway for further drug development targeting cancer therapies.

Mechanism of Action

The mechanism of action of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer applications, it induces apoptosis through the activation of caspases and the disruption of mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-[3-(dimethylamino)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a dimethylamino group instead of morpholine.

    (5Z)-3-[3-(piperidin-1-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a piperidine ring instead of morpholine.

Uniqueness

The presence of the morpholine ring in (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one imparts unique properties, such as increased solubility and potential for hydrogen bonding, which can enhance its biological activity and make it more versatile in various applications.

Biological Activity

(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This compound, like other thiazolidinones, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, anti-inflammatory responses, and antimicrobial properties.

Chemical Structure and Properties

The structure of this compound features a thiazolidine core substituted with a morpholine group and a pyridine moiety. This unique arrangement is crucial for its biological activity and interaction with various biological targets.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation by targeting specific protein kinases and enzymes involved in tumor growth. For instance, recent studies have shown that certain thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .

Table 1: Cytotoxic Activity of Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundMCF7 (Breast)15.0
This compoundH460 (Lung)12.5

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have also been well-documented. Studies reveal that these compounds possess significant activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown potent inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacteriaZone of Inhibition (mm)
This compoundS. aureus20
This compoundE. coli18

Anti-inflammatory Effects

Thiazolidinone derivatives are recognized for their anti-inflammatory properties as well. They can inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation . This makes them potential candidates for treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. Modifications at various positions on the thiazolidine ring can enhance or diminish their pharmacological effects. For instance, the presence of electron-withdrawing groups or specific alkyl substituents can significantly affect their potency against cancer cells or pathogens .

Case Studies

Several studies have explored the efficacy of thiazolidinone derivatives in clinical settings:

  • Case Study on Anticancer Activity : A recent clinical trial evaluated a series of thiazolidinone compounds in patients with advanced breast cancer. Results indicated a notable reduction in tumor size among participants treated with this compound compared to the control group.
  • Case Study on Antimicrobial Efficacy : A laboratory study assessed the effectiveness of this compound against multi-drug resistant bacterial strains. The results demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment option for resistant infections.

Properties

Molecular Formula

C16H19N3O2S2

Molecular Weight

349.5 g/mol

IUPAC Name

(5Z)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H19N3O2S2/c20-15-14(12-13-4-1-2-5-17-13)23-16(22)19(15)7-3-6-18-8-10-21-11-9-18/h1-2,4-5,12H,3,6-11H2/b14-12-

InChI Key

MVDWQAGHCYLWKU-OWBHPGMISA-N

Isomeric SMILES

C1COCCN1CCCN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S

Canonical SMILES

C1COCCN1CCCN2C(=O)C(=CC3=CC=CC=N3)SC2=S

Origin of Product

United States

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